An In-Depth Technical Guide to the Mechanism of Action of Dalfopristin
An In-Depth Technical Guide to the Mechanism of Action of Dalfopristin
Abstract
Dalfopristin, a semi-synthetic derivative of pristinamycin IIA, is a member of the streptogramin A class of antibiotics. While exhibiting modest bacteriostatic activity alone, its clinical and therapeutic significance is realized in its synergistic combination with the streptogramin B component, quinupristin. This combination, known as Synercid®, results in a potent bactericidal agent effective against a range of multidrug-resistant Gram-positive pathogens, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides a detailed technical exploration of the molecular mechanism of action of dalfopristin, the structural basis for its synergy with quinupristin, and the experimental methodologies used to elucidate these intricate processes.
The Molecular Target: The 50S Ribosomal Subunit
The efficacy of dalfopristin is rooted in its precise targeting of the bacterial protein synthesis machinery. The specific target is the 50S subunit of the 70S bacterial ribosome, a complex ribonucleoprotein structure responsible for catalyzing peptide bond formation.[1][2][3][4][5] Two key functional centers within the 50S subunit are central to the mechanism of dalfopristin and its synergistic partner, quinupristin:
-
The Peptidyl Transferase Center (PTC): Located deep within the 50S subunit, the PTC is the catalytic heart of the ribosome. It is responsible for orchestrating the formation of peptide bonds between amino acids, a critical step in polypeptide chain elongation. The PTC is the primary binding site for dalfopristin.[1][6][7]
-
The Nascent Peptide Exit Tunnel (NPET): This tunnel traverses the body of the 50S subunit, providing a protected pathway for the newly synthesized polypeptide chain to emerge from the ribosome. The NPET is the binding site for quinupristin.[6][8]
Core Mechanism of Dalfopristin: A Multi-faceted Inhibition
Dalfopristin's inhibitory action is not a simple blockade but a sophisticated, multi-step process that physically obstructs and allosterically remodels the ribosome's catalytic center. It is considered an inhibitor of the early phase of protein synthesis.[3][9][10][11]
Direct Binding within the Peptidyl Transferase Center
Dalfopristin binds to the PTC, a site that largely overlaps with the binding sites of other antibiotics like chloramphenicol.[6] Structural studies, primarily X-ray crystallography of the 50S subunit from Deinococcus radiodurans in complex with dalfopristin and quinupristin, have revealed the precise molecular interactions.[6] Dalfopristin makes critical contacts with several universally conserved nucleotides of the 23S rRNA, including:
-
A2059, G2505, U2506, and U2585: These nucleotides form a binding pocket and directly interact with the dalfopristin molecule through hydrogen bonds and van der Waals forces.[6]
-
A2062: This nucleotide is particularly crucial as it is involved in contacts with both dalfopristin and quinupristin, forming a linchpin for their synergistic interaction.[6]
By occupying this critical space, dalfopristin directly interferes with the positioning of the aminoacyl- and peptidyl-tRNAs in the acceptor (A) and donor (P) sites of the PTC, respectively.[6] This steric hindrance physically prevents the formation of the peptide bond, effectively halting protein synthesis.[1]
Allosteric Remodeling and the Induction of a Non-Productive State
Beyond simple steric occlusion, the binding of dalfopristin induces a significant conformational change within the PTC. The most critical alteration is the reorientation of nucleotide U2585.[6] In its native state, U2585 is flexible and adopts a conformation that permits catalysis. Dalfopristin binding forces U2585 into a stable, non-productive orientation. This induced conformation is a key aspect of dalfopristin's inhibitory activity and is believed to be responsible for the prolonged post-antibiotic effect observed with streptogramin A antibiotics.[6]
This allosteric remodeling is the foundational event that enables the profound synergy with quinupristin.
The Cornerstone of Efficacy: Synergy with Quinupristin
Individually, both dalfopristin and quinupristin are merely bacteriostatic.[8][12] Together, they form a bactericidal combination, a phenomenon explained by a cooperative binding mechanism that creates a highly stable ternary complex of Drug-Drug-Ribosome.[2][13]
The binding of dalfopristin and the subsequent conformational change in the PTC creates a high-affinity binding site for quinupristin. This enhances the binding of quinupristin by a factor of approximately 100.[7][8] Quinupristin binds to a separate but nearby site at the entrance of the nascent peptide exit tunnel.[6][8]
Once bound, quinupristin acts as a plug, physically blocking the elongation of the polypeptide chain.[7][8] This action inhibits the late phase of protein synthesis.[3][10][11] The ribosome is permitted to form a few peptide bonds, but the nascent chain cannot extend beyond a short length before it is prematurely released.[6][8]
The combined, locked-in presence of both molecules results in a complete shutdown of protein synthesis, leading to bacterial cell death.[2]
Experimental Elucidation of the Mechanism
The understanding of dalfopristin's mechanism is not theoretical but is built upon a foundation of rigorous experimental validation. The following protocols represent the core methodologies employed in the field to characterize ribosome-targeting antibiotics.
Methodology 1: Ribosome Binding Assays
Objective: To determine the binding affinity (Kd) of dalfopristin to the 50S ribosomal subunit and demonstrate the cooperative binding of quinupristin.
Causality: This assay provides direct evidence of the physical interaction between the drug and its target. By measuring binding in the presence and absence of the synergistic partner, we can quantify the cooperativity that is central to the drug's efficacy. A competitive binding assay using a radiolabeled ligand is a classic, robust approach.
Step-by-Step Protocol (Nitrocellulose Filter Binding Assay):
-
Ribosome Isolation:
-
Culture a suitable bacterial strain (e.g., E. coli MRE600 or a relevant pathogen) to mid-log phase.
-
Harvest cells by centrifugation and wash with a buffer containing high salt concentrations (e.g., Buffer A: 20 mM HEPES-KOH pH 7.6, 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol) to remove associated factors.
-
Lyse cells via high-pressure homogenization (French press) or sonication.
-
Clarify lysate by centrifugation to remove cell debris.
-
Pellet ribosomes by ultracentrifugation through a sucrose cushion.
-
Separate 70S ribosomes into 30S and 50S subunits using sucrose density gradient centrifugation in a low Mg2+ buffer. Collect fractions corresponding to the 50S peak.
-
Self-Validation: Purity and integrity of the 50S subunits are confirmed by A260/A280 ratio (~1.9-2.0) and analysis on an agarose gel to ensure no degradation of rRNA.
-
-
Binding Reaction:
-
Prepare a series of reaction tubes. Each tube will contain a fixed concentration of purified 50S subunits (e.g., 50 nM) and a fixed concentration of radiolabeled dalfopristin (e.g., [3H]-dalfopristin at its approximate Kd).
-
Add increasing concentrations of unlabeled ("cold") dalfopristin to these tubes to create a competition curve.
-
To test synergy, run a parallel experiment where a fixed, saturating concentration of non-radiolabeled quinupristin is added to each tube.
-
Incubate reactions in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2) at 37°C for 30 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a nitrocellulose membrane under vacuum.
-
Rationale: Ribosomes and ribosome-ligand complexes are retained by the nitrocellulose, while the free radiolabeled ligand passes through.
-
Wash the filter immediately with ice-cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification and Data Analysis:
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Quantify the retained radioactivity using a liquid scintillation counter.
-
Plot the retained radioactivity as a function of the unlabeled competitor concentration. Fit the data to a one-site competition model to calculate the IC50, which can then be used to derive the Ki (and thus Kd) of dalfopristin.
-
Compare the Kd of dalfopristin in the absence and presence of quinupristin to quantify the increase in binding affinity.
-
Methodology 2: In Vitro Protein Synthesis Inhibition Assay
Objective: To determine the functional consequence of dalfopristin binding by measuring its inhibitory effect on protein synthesis and calculating the IC50 value.
Causality: This assay moves from binding to function. It directly tests the hypothesis that dalfopristin's interaction with the ribosome leads to a cessation of translation. Using a cell-free system isolates the process of translation from other cellular pathways, ensuring the observed effect is directly attributable to the drug's action on the ribosome.
Step-by-Step Protocol (Cell-Free Translation System):
-
Preparation of S30 Extract:
-
Prepare an S30 cellular extract from a suitable E. coli strain. This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).
-
Self-Validation: The activity of the S30 extract is pre-validated by running a positive control reaction (e.g., translation of a luciferase or GFP mRNA) and ensuring a robust signal.
-
-
Inhibition Assay:
-
Set up a series of reactions in microtiter plates. Each reaction will contain the S30 extract, an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., firefly luciferase mRNA).
-
Add dalfopristin (and/or quinupristin) to the wells in a serial dilution to generate a dose-response curve. Include a no-drug control (100% activity) and a control with a known potent inhibitor like chloramphenicol (0% activity).
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the aminoacyl-tRNAs.
-
Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitate on a glass fiber filter.
-
Wash the filter to remove unincorporated [35S]-methionine.
-
Measure the radioactivity of the precipitated protein using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each dalfopristin concentration relative to the no-drug control.
-
Plot the percent inhibition versus the log of the dalfopristin concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, the concentration of drug required to inhibit protein synthesis by 50%.
-
| Compound Combination | Target | Assay Type | Representative IC50 (µM) |
| Dalfopristin alone | S. aureus Ribosome | Cell-Free Translation | ~ 2.5 |
| Quinupristin alone | S. aureus Ribosome | Cell-Free Translation | ~ 3.0 |
| Dalfopristin + Quinupristin (7:3) | S. aureus Ribosome | Cell-Free Translation | ~ 0.05 |
Note: The values in this table are representative and intended for illustrative purposes. Actual values can vary based on the specific experimental conditions, bacterial strain, and purity of components.
Methodology 3: Structural Biology (Cryo-Electron Microscopy)
Objective: To obtain high-resolution 3D structures of the dalfopristin-ribosome complex to visualize the precise binding site and induced conformational changes at an atomic level.
Causality: While biochemical assays demonstrate that an interaction occurs and has a functional consequence, structural biology reveals how it happens. Cryo-EM allows for the visualization of large, complex macromolecules like the ribosome in a near-native state, providing the ultimate validation of the mechanistic model.[14][15][16][17]
Conceptual Workflow:
-
Complex Formation: Incubate purified 70S ribosomes (or 50S subunits) with a molar excess of dalfopristin (and quinupristin for the synergistic complex) to ensure saturation of the binding site.
-
Cryo-EM Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This vitrification process traps the ribosome-drug complexes in a thin layer of amorphous ice, preserving their native structure.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector. Collect thousands of movies of the particles from different orientations.
-
Image Processing and 3D Reconstruction:
-
Correct for beam-induced motion and sum the movie frames.
-
Automatically pick out the individual ribosome particle images.
-
Perform 2D classification to remove junk particles and group particles with similar views.
-
Generate an initial 3D model and perform 3D classification and refinement to achieve a high-resolution map of the ribosome-drug complex.
-
-
Model Building and Interpretation:
-
Dock a known ribosome crystal structure into the cryo-EM density map.
-
Manually build the drug molecule into the corresponding extra density observed in the map.
-
Refine the atomic model against the map to obtain a final structure.
-
Analyze the structure to identify all points of contact between dalfopristin and the 23S rRNA and ribosomal proteins, and compare it to the drug-free ribosome structure to map all conformational changes.
-
Mechanisms of Resistance
The primary mechanism of acquired resistance to dalfopristin and other streptogramin A antibiotics is enzymatic inactivation.[18] This is mediated by a family of enzymes called virginiamycin acetyltransferases (Vat).[6][19]
-
Action of Vat Enzymes: These enzymes, such as VatD, catalyze the transfer of an acetyl group from acetyl-coenzyme A to a specific hydroxyl group on the dalfopristin macrocycle.[6][19]
-
Prevention of Binding: This structural modification adds a bulky acetyl group that sterically hinders the antibiotic from binding within its pocket in the peptidyl transferase center.[6] The modification disrupts a critical hydrogen bond with nucleotide G2505, effectively preventing inhibition of the ribosome.[6]
Conclusion
The mechanism of action of dalfopristin is a paradigm of molecular precision and cooperative inhibition. By targeting the catalytic heart of the bacterial ribosome, the peptidyl transferase center, dalfopristin not only physically obstructs the process of protein synthesis but also allosterically remodels the ribosome. This induced conformational change is the key that unlocks a potent synergistic and bactericidal partnership with quinupristin. A deep understanding of this mechanism, grounded in rigorous biochemical and structural biology, is essential for navigating the challenges of antibiotic resistance and provides a blueprint for the rational design of future ribosome-targeting therapeutics.
References
-
Wikipedia. Dalfopristin. [Link]
-
U.S. Food and Drug Administration. Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. [Link]
-
Patsnap Synapse. What is the mechanism of Dalfopristin mesilate?. [Link]
-
Pharmacology of Dalfopristin ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Mustafa Salahalden. Quinupristin / Dalfopristin (SYNERCID) Pharmacology Explained in Details. [Link]
-
RCSB PDB. 4U26: Crystal structure of the E. coli ribosome bound to dalfopristin and quinupristin. [Link]
-
Wikipedia. Quinupristin/dalfopristin. [Link]
-
Loma Linda University School of Pharmacy. Quinupristin-dalfopristin: an overview. [Link]
-
PubMed. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens. [Link]
-
ResearchGate. Structure of dalfopristin and quinupristin within the PTC. [Link]
-
Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology. [Link]
-
Bryson, H. M., & Spencer, C. M. (1996). Quinupristin/dalfopristin. Drugs, 52(3), 406-415. [Link]
-
National Center for Biotechnology Information. Dalfopristin. PubChem Compound Database. [Link]
-
Pharmacology of Quinupristin-Dalfopristin (Synercid) ; Mechanism of action, Pharmacokinetics, Uses. [Link]
-
National Center for Biotechnology Information. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
-
PubMed. Mechanism of action of streptogramins and macrolides. [Link]
-
National Center for Biotechnology Information. RiboMicrobe: An Integrated Translatome Atlas for Microorganism. [Link]
-
MDPI. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. [Link]
-
Wikipedia. Streptogramin A. [Link]
-
National Center for Biotechnology Information. Structural conservation of antibiotic interaction with ribosomes. [Link]
-
National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
ResearchGate. Recognition of the polycistronic nature of human genes is critical to understanding the genotype-phenotype relationship. [Link]
-
ResearchGate. The Methods of Antibacterial Activity Investigation and Mechanism of Antimicrobial Action of Drug Molecules Encapsulated in Delivery Systems. [Link]
-
National Center for Biotechnology Information. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus. [Link]
-
PubMed. Streptogramin antibiotics: mode of action and resistance. [Link]
-
bioRxiv. Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline. [Link]
-
Drugs.com. Synercid: Package Insert / Prescribing Information. [Link]
-
YouTube. Ribosome profiling | Ribosome Footprinting. [Link]
-
ResearchGate. Antibiotics That Inhibit Protein Synthesis. [Link]
-
Microbiology Society. Studies on the Mode of Action of the Streptogramin Antibiotics. [Link]
-
National Center for Biotechnology Information. Capturing ribosomal structures in cellular extracts with cryoPRISM: A purification-free cryoEM approach reveals novel structural states. [Link]
-
Royal Society of Chemistry. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis. [Link]
-
Amazon S3. Synthesis and Mechanism of Action of Group a Streptogramin Antibiotics That Overcome Resistance. [Link]
-
Giraldez Lab. Ribosome profiling: ribo-seq timecourse. [Link]
-
University of Otago. Cryo-electron microscopy structure of the 70S ribosome from Enterococcus faecalis. [Link]
Sources
- 1. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 2. Dalfopristin - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptogramin A - Wikipedia [en.wikipedia.org]
- 8. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 9. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. drugs.com [drugs.com]
- 12. Quinupristin-dalfopristin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline | bioRxiv [biorxiv.org]
- 16. Capturing ribosomal structures in cellular extracts with cryoPRISM: A purification-free cryoEM approach reveals novel structural states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. Streptogramin antibiotics: mode of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
